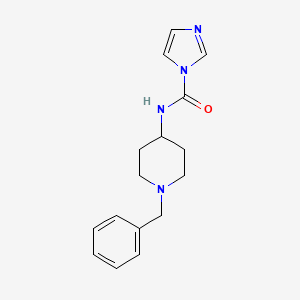

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (NBI-1) is a small molecule that has been used in a variety of scientific research applications. NBI-1 has been found to exhibit a wide range of biochemical and physiological effects, including modulating the activity of certain enzymes and proteins, and acting as an agonist or antagonist of certain receptors. In addition, NBI-1 has been used in various laboratory experiments to study the mechanisms of action and the effects of various drugs and compounds.

科学的研究の応用

NMDA Receptor Antagonists

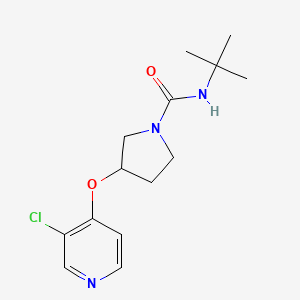

A study by Borza et al. (2007) identified derivatives of benzylpiperidine and benzimidazole carboxamides as potent NR2B subunit-selective antagonists of the NMDA receptor. The research demonstrated low nanomolar activity in binding and functional assays, indicating potential applications in neuropharmacology and the treatment of neurological conditions. The compounds were as effective as besonprodil in a mouse model of formalin-induced hyperalgesia, suggesting their utility in pain management (Borza et al., 2007).

Antimicrobial and Antioxidant Activities

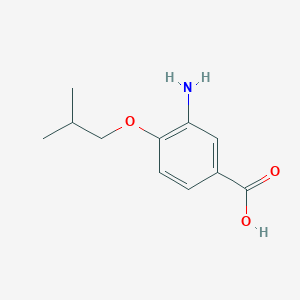

Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives, which showed promising antimicrobial activity against various microorganisms and significant antioxidant activities. This research highlights the potential of such compounds in developing new antimicrobial and antioxidant agents, pointing to their application in addressing infections and oxidative stress-related conditions (Sindhe et al., 2016).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

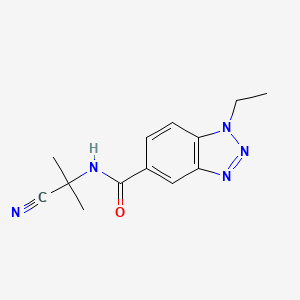

The work by Zhu et al. (2015) on the synthesis and evaluation of imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP inhibitors for cancer treatment is noteworthy. These compounds, particularly the novel PARP-1 inhibitor XZ-120312, showed strong inhibition against PARP-1 enzyme and potentiated the cytotoxicity of temozolomide in cancer cell lines. This research underscores the relevance of such compounds in the development of cancer therapeutics, especially in enhancing the efficacy of existing cancer treatments (Zhu et al., 2015).

Kinase Inhibition for Anti-inflammatory and Analgesic Effects

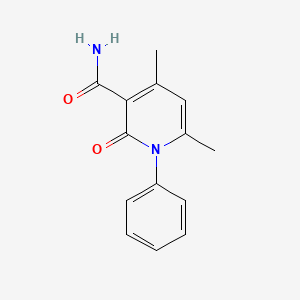

A study by Sondhi et al. (2006) synthesized a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides, which exhibited good anti-inflammatory and analgesic activities. Specifically, compounds demonstrated significant in vitro activity against CDK-5, indicating potential applications in developing treatments for conditions associated with inflammation and pain (Sondhi et al., 2006).

Synthesis and Characterization for Pharmaceutical Applications

Bhaskar et al. (2019) reported the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, showcasing a method for creating compounds with potential pharmaceutical applications. This research not only highlights the synthetic accessibility of such compounds but also points towards their utility in medicinal chemistry for drug development (Bhaskar et al., 2019).

作用機序

Target of Action

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound that primarily targets Beta-secretase 1 . Beta-secretase 1, also known as BACE1, is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells . It is also involved in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that compounds with a similar structure, such as 4-benzylpiperidine, act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Biochemical Pathways

Given its target, it may influence the amyloidogenic pathway involved in alzheimer’s disease, where bace1 cleaves app to produce beta-amyloid peptides .

Result of Action

Based on its primary target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of alzheimer’s disease .

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDNWIHASOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)

![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)